N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound’s structure includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and an ethanediamine linkage, making it a potential candidate for various pharmacological applications.
Preparation Methods
The synthesis of N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE typically involves several steps:
Quinoline Synthesis: The quinoline moiety can be synthesized using the Meldrum’s acid quinoline synthesis method, which involves the reaction of Meldrum’s acid with appropriate aniline derivatives.
Chlorination: The synthesized quinoline is then chlorinated using phosphorus oxychloride (POCl3) to introduce chlorine atoms at specific positions.
Substitution Reaction: The chlorinated quinoline undergoes a substitution reaction with ethanediamine to form the desired compound.
Chemical Reactions Analysis
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can undergo various chemical reactions:
Scientific Research Applications
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown promising anti-inflammatory and antimicrobial activities.
Antimicrobial Agents: The compound exhibits antimicrobial activity against various pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Cancer Research: Quinoline derivatives, including this compound, have been studied for their anticancer properties.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines (TNF-α and IL-6) by interfering with the signaling pathways involved in inflammation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogenic bacteria and fungi, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can be compared with other quinoline derivatives:
N1-(quinolin-2-yl)ethane-1,2-diamine: This compound has similar structural features but lacks the 2,4-dimethylphenyl group, which may affect its biological activity.
N,N-DIMETHYL-N’-(2-NAPHTHALEN-2-YL-QUINOLIN-4-YL)-ETHANE-1,2-DIAMINE: This compound has a naphthalene group instead of the 2,4-dimethylphenyl group, which may result in different pharmacological properties.
Properties
Molecular Formula |
C24H25N3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H25N3/c1-16-8-11-22(17(2)14-16)25-12-13-26-23-15-18(3)27-24-20-7-5-4-6-19(20)9-10-21(23)24/h4-11,14-15,25H,12-13H2,1-3H3,(H,26,27) |
InChI Key |
GLBAZZLQWDBECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C)C |
Origin of Product |
United States |
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